[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid
Overview
Description
[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid is a useful research compound. Its molecular formula is C12H7ClF3N3O2S and its molecular weight is 349.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of [4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence .
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity towards the human orthologue . This selective inhibition disrupts the normal functioning of the bacterial cells, thereby thwarting their growth .
Biochemical Pathways
The inhibition of PPTase by this compound affects the post-translational modification essential to bacterial cell viability and virulence . This results in the attenuation of secondary metabolism in bacteria . The compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro and in vivo . .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. It has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus . Additionally, it was found to thwart bacterial growth by attenuating secondary metabolism .
Biological Activity
The compound [4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid, known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHClFNS, with a molecular weight of approximately 367.75 g/mol. Its structure consists of a pyrimidine ring substituted with a pyridine moiety and a sulfanyl group, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit phosphopantetheinyl transferases (PPTases), which are essential for bacterial virulence and cell viability .
- Antibacterial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis .
- Anticancer Properties : There is emerging evidence suggesting that the compound may possess anticancer activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial properties of various pyridine derivatives, this compound was tested against MRSA. The compound demonstrated an IC50 value indicating effective inhibition at submicromolar concentrations, highlighting its potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on various human cancer cell lines. The results showed that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner. Molecular dynamics simulations indicated that the compound interacts with key proteins involved in cell survival pathways, suggesting a targeted mechanism for its anticancer effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyridine and pyrimidine rings can significantly impact the biological activity of the compound. For instance, substituents that enhance electron-withdrawing properties tend to increase potency against bacterial targets .
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O2S/c13-7-3-6(12(14,15)16)4-18-10(7)8-1-2-17-11(19-8)22-5-9(20)21/h1-4H,5H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGUUPFVKIZVRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311278-94-0 | |
Record name | [4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.